2-[(1S,3R)-3-[(2-tert-butylphenyl)sulfonylamino]cyclopentyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S,3R)-3-[(2-tert-butylphenyl)sulfonylamino]cyclopentyl]acetic acid is a chemical compound that is commonly referred to as TAK-659. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and is being studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.
Aplicaciones Científicas De Investigación
TAK-659 has been studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models of autoimmune diseases.
Mecanismo De Acción
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and activation of B cells and other immune cells. By inhibiting BTK, TAK-659 can block the signaling pathways that lead to the proliferation and survival of cancer cells and the activation of immune cells that cause inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of autoimmune diseases. TAK-659 has also been shown to increase the survival of mice with lymphoma and to reduce the severity of symptoms in animal models of rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments, including its high selectivity for BTK, its potency in inhibiting the growth of cancer cells and reducing inflammation, and its low toxicity in animal models. However, TAK-659 also has some limitations, including its limited solubility in water and its potential for off-target effects on other kinases.
Direcciones Futuras
There are several future directions for the research on TAK-659, including:
1. Clinical trials to evaluate the safety and efficacy of TAK-659 in humans with cancer and autoimmune disorders.
2. Studies to identify biomarkers that can predict the response to TAK-659 and to optimize the dosing and scheduling of TAK-659 in different patient populations.
3. Preclinical studies to investigate the combination of TAK-659 with other targeted therapies and immunotherapies for the treatment of cancer and autoimmune disorders.
4. Studies to explore the potential use of TAK-659 in other diseases, such as infectious diseases and neurodegenerative disorders.
In conclusion, TAK-659 is a selective inhibitor of the protein kinase BTK that is being studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. The synthesis of TAK-659 involves several steps, and its scientific research applications include preclinical studies on cancer and autoimmune diseases. TAK-659 works by inhibiting BTK and has been shown to have several biochemical and physiological effects, including inhibiting the growth of cancer cells and reducing inflammation. While TAK-659 has several advantages for lab experiments, it also has some limitations, and there are several future directions for the research on TAK-659.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the preparation of the starting materials, the coupling of the cyclopentyl ring with the sulfonyl chloride, and the final deprotection of the tert-butyl group. The synthesis of TAK-659 has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (US20140378567A1).
Propiedades
IUPAC Name |
2-[(1S,3R)-3-[(2-tert-butylphenyl)sulfonylamino]cyclopentyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-17(2,3)14-6-4-5-7-15(14)23(21,22)18-13-9-8-12(10-13)11-16(19)20/h4-7,12-13,18H,8-11H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKLWDIIXBKRJZ-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1S(=O)(=O)NC2CCC(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=CC=C1S(=O)(=O)N[C@@H]2CC[C@@H](C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.